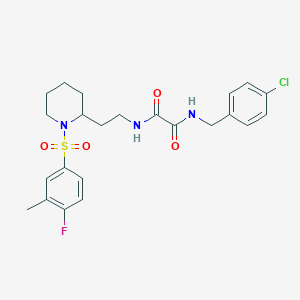![molecular formula C10H17NO3 B2385721 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine CAS No. 2384172-16-9](/img/structure/B2385721.png)
3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine, also known as TDDM, is a chemical compound that has gained significant attention in the scientific community due to its unique structure and potential applications. TDDM is a spirocyclic compound that contains both oxygen and nitrogen atoms in its structure, which makes it an interesting target for synthetic chemists and pharmacologists.
Mecanismo De Acción
The mechanism of action of 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine is not fully understood, but several studies have suggested that it exerts its biological activity by interfering with the function of certain enzymes and proteins in the cell. For example, 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine has also been shown to disrupt the function of the mitochondrial membrane, leading to the release of cytochrome c and the activation of apoptotic pathways.
Biochemical and Physiological Effects:
3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine has been shown to have a wide range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine can induce cell death in cancer cells by triggering apoptotic pathways and inhibiting cell proliferation. 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine has also been shown to inhibit the growth of bacterial and fungal strains by disrupting their metabolic pathways and cell membranes. In vivo studies have shown that 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine can reduce tumor growth and metastasis in animal models of breast cancer and lung cancer, suggesting that it may have potential as a therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine is its unique spirocyclic structure, which makes it a valuable building block for the synthesis of novel compounds and materials. 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine is also relatively easy to synthesize using simple chemical reactions, which makes it accessible to a wide range of researchers. However, 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Researchers should take these factors into account when designing experiments using 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine.
Direcciones Futuras
There are several future directions for research on 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine, including the development of new synthetic methods for its preparation, the optimization of its biological activity for various applications, and the elucidation of its mechanism of action at the molecular level. 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine may also have potential as a fluorescent probe for the detection of various biological molecules, which could be explored in future studies. Additionally, the use of 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine as a building block for the synthesis of novel materials and polymers with unique properties could be further investigated. Overall, 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine is a promising compound with a wide range of potential applications in various fields of science, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine is a challenging task, and only a few methods have been reported in the literature. One of the most commonly used methods involves the reaction of 3,5-dimethoxybenzaldehyde with 1,3-diaminopropane in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. This reaction leads to the formation of the spirocyclic intermediate, which is then converted to 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine by a series of oxidation and reduction steps. Another method involves the reaction of 2-amino-1,3-propanediol with 3,5-dimethoxybenzaldehyde in the presence of a strong acid, such as sulfuric acid. This reaction also leads to the formation of the spirocyclic intermediate, which is then converted to 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine by a series of chemical transformations.
Aplicaciones Científicas De Investigación
3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine has been shown to exhibit significant anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine has also been shown to have potent antimicrobial activity against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. In material science, 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine has been used as a building block for the synthesis of novel polymers and materials with unique properties, such as high thermal stability and electrical conductivity. In biochemistry, 3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine has been studied for its potential as a fluorescent probe for the detection of various biological molecules, such as amino acids and nucleotides.
Propiedades
IUPAC Name |
3,8,11-trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c11-4-8-3-9(7-12-8)5-10(6-9)13-1-2-14-10/h8H,1-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWXGHCJZMRXRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC3(C2)CC(OC3)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

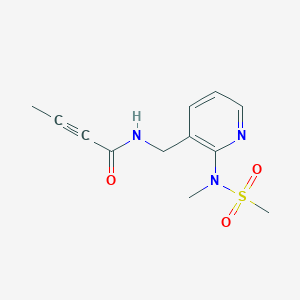
![Benzo[d]thiazol-2-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2385639.png)
![N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2385640.png)
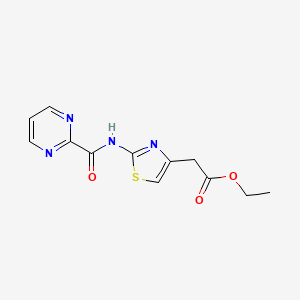
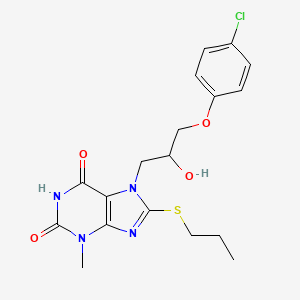
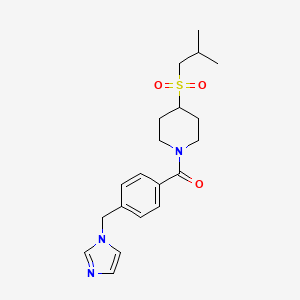
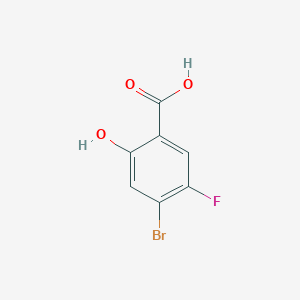

![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2385654.png)
![2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2385655.png)

![2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide](/img/structure/B2385659.png)
![2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2385660.png)
